![molecular formula C17H17N5O2S B2894293 8-氨基-N-(5-甲基-1,2-恶唑-3-基)-3,4-二氢-2H-1,4-乙烷并噻吩并[2,3-b][1,5]萘啶-7-甲酰胺 CAS No. 902329-15-1](/img/structure/B2894293.png)
8-氨基-N-(5-甲基-1,2-恶唑-3-基)-3,4-二氢-2H-1,4-乙烷并噻吩并[2,3-b][1,5]萘啶-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains an oxazole ring, which is a five-membered ring consisting of one oxygen atom, one nitrogen atom, and three carbon atoms . Oxazole derivatives have been found to have a wide range of biological activities, which has led to increased interest in their synthesis .
Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .科学研究应用
抗菌应用
与“8-氨基-N-(5-甲基-1,2-恶唑-3-基)-3,4-二氢-2H-1,4-乙烷并噻吩并[2,3-b][1,5]萘啶-7-甲酰胺”结构相关的化合物的首要应用之一是开发新型抗菌剂。研究重点是合成和评估各种萘啶衍生物的抗菌活性,这些衍生物对多种病原体表现出有效的抗菌性能。例如,已经开发出具有显着抗菌活性的化合物,可能为治疗细菌感染提供新的途径 (Egawa 等人,1984; Santilli 等人,1975)。
抗肿瘤应用
另一个重要的应用领域是抗肿瘤研究,其中萘啶衍生物(如“8-氨基-N-(5-甲基-1,2-恶唑-3-基)-3,4-二氢-2H-1,4-乙烷并噻吩并[2,3-b][1,5]萘啶-7-甲酰胺”)已被研究其作为抗肿瘤剂的潜力。这些研究已经发现了几种对各种肿瘤细胞系具有有效细胞毒活性的化合物,突出了萘啶衍生物在癌症治疗中的潜力 (Tsuzuki 等人,2004; Deady 等人,2005)。
新型药理活性
对萘啶衍生物的研究还延伸到探索新的药理活性,例如它们作为 CCR5 拮抗剂的作用,这可能对治疗超出其抗菌和抗肿瘤特性的疾病产生影响。例如,研究重点是开发基于萘啶骨架的口服活性 CCR5 拮抗剂,证明了这些化合物在解决广泛治疗靶标方面的多功能性和潜力 (Ikemoto 等人,2005)。
未来方向
属性
IUPAC Name |
5-amino-N-(5-methyl-1,2-oxazol-3-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-8-6-12(21-24-8)19-16(23)15-13(18)10-7-11-14(20-17(10)25-15)9-2-4-22(11)5-3-9/h6-7,9H,2-5,18H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWNDDCZWFBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。